4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
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Overview
Description
Reactants: 2-mercapto-4-ethylpyrimidine, methyl iodide
Conditions: Base (e.g., KOH) in methanol
Product: 2-(methylsulfanyl)-4-ethylpyrimidine
Formation of Thiazolopyridine-Piperazine Moiety:
Reactants: 2-chlorothiazolopyridine, piperazine
Conditions: Heating in DMF
Product: 2-(thiazolo[4,5-c]pyridin-2-yl)piperazine
Final Coupling Reaction:
Reactants: 2-(methylsulfanyl)-4-ethylpyrimidine, 2-(thiazolo[4,5-c]pyridin-2-yl)piperazine
Conditions: Base (e.g., K2CO3) in acetonitrile
Product: 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of Pyrimidine Core:
Reactants: Ethyl acetoacetate, thiourea
Conditions: Reflux in ethanol
Product: 2-mercapto-4-ethylpyrimidine
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Reduction:
The nitro groups, if present, can be reduced to amines.
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Substitution:
The halogenated positions on the thiazolopyridine ring can undergo nucleophilic substitution.
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: DMF, elevated temperatures
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: 25-60°C
Reduction: Hydrogen gas, Pd/C; conditions: RT, atmospheric pressure
Substitution: DMF, nucleophiles (amines, thiols); conditions: 80-100°C
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction typically yields amines from nitro groups.
Substitution provides a wide variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has numerous applications across various fields:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential role as a bioactive compound in cellular processes.
Medicine: Explored for its therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound can be attributed to its ability to interact with specific molecular targets and pathways:
Molecular Targets: It often targets enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, including those involved in cell growth, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
2-(Methylsulfanyl)pyrimidine derivatives
Piperazine-thiazolopyridine conjugates
Uniqueness: The presence of both the methylsulfanyl group and the thiazolopyridine-piperazine moiety in one molecule allows for distinct chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S2/c1-3-12-10-15(21-16(19-12)24-2)22-6-8-23(9-7-22)17-20-13-11-18-5-4-14(13)25-17/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZOJGYRMEHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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